molecular formula C17H16N4O3 B12473418 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12473418
M. Wt: 324.33 g/mol
InChI Key: LWYDNZHTUHXQBI-UHFFFAOYSA-N
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Description

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a pyrrole ring and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 1,3-dimethylbarbituric acid with 2-hydroxychalcones in the presence of a catalyst such as amberlyst-15 in refluxing toluene . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyrrole ring and a dimethylamino phenyl group sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H16N4O3/c1-20(2)11-5-7-12(8-6-11)21-9-3-4-13(21)10-14-15(22)18-17(24)19-16(14)23/h3-10H,1-2H3,(H2,18,19,22,23,24)

InChI Key

LWYDNZHTUHXQBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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